N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0689829
InChI: InChI=1S/C19H17N3O3S/c1-11-4-5-12(2)15(8-11)16-10-26-19(20-16)21-18(23)14-7-6-13(3)17(9-14)22(24)25/h4-10H,1-3H3,(H,20,21,23)
SMILES: CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]
Molecular Formula: C19H17N3O3S
Molecular Weight: 367.4 g/mol

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide

CAS No.:

Cat. No.: VC0689829

Molecular Formula: C19H17N3O3S

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide -

Specification

Molecular Formula C19H17N3O3S
Molecular Weight 367.4 g/mol
IUPAC Name N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide
Standard InChI InChI=1S/C19H17N3O3S/c1-11-4-5-12(2)15(8-11)16-10-26-19(20-16)21-18(23)14-7-6-13(3)17(9-14)22(24)25/h4-10H,1-3H3,(H,20,21,23)
Standard InChI Key HNVSIODGVKDNDP-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]
Canonical SMILES CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator